molecular formula C7H9BrN2O2 B15272314 5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid

5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B15272314
M. Wt: 233.06 g/mol
InChI Key: INASSIKWGIUFSD-UHFFFAOYSA-N
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Description

5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound, in particular, has a bromine atom at the 5th position, a propyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1-propylhydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid.

    Oxidation: Formation of 5-bromo-1-propyl-1H-pyrazole-4-carboxylate.

    Reduction: Formation of 5-bromo-1-propyl-1H-pyrazole-4-methanol.

Scientific Research Applications

5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of their functions. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 3-bromo-1-(3,5-dichloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
  • 4-bromo-1,3-dimethylpyrazole-5-carboxylic acid

Uniqueness

5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a propyl group at the 1st position and a carboxylic acid group at the 4th position differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacokinetic profiles.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

5-bromo-1-propylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H9BrN2O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)

InChI Key

INASSIKWGIUFSD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)O)Br

Origin of Product

United States

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